molecular formula C14H15N3OS2 B1650032 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-cyclopropylacetamide CAS No. 1105191-35-2

2-((5-amino-4-phenylthiazol-2-yl)thio)-N-cyclopropylacetamide

Cat. No.: B1650032
CAS No.: 1105191-35-2
M. Wt: 305.4
InChI Key: JWBBOGDLFVNFKM-UHFFFAOYSA-N
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Description

2-((5-amino-4-phenylthiazol-2-yl)thio)-N-cyclopropylacetamide is a compound with a complex structure that includes a thiazole ring, an amino group, and a cyclopropylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-cyclopropylacetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction.

    Thioether Formation: The thiazole derivative is then reacted with a suitable thiol to form the thioether linkage.

    Cyclopropylacetamide Formation: Finally, the cyclopropylacetamide moiety is introduced through an amide coupling reaction using cyclopropylamine and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-((5-amino-4-phenylthiazol-2-yl)thio)-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Various alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-((5-amino-4-phenylthiazol-2-yl)thio)-N-cyclopropylacetamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or fungal infections due to its thiazole ring.

    Pharmaceuticals: It can be explored for its potential as an active pharmaceutical ingredient (API) in various therapeutic areas.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules for industrial applications.

Mechanism of Action

The mechanism of action of 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The cyclopropylacetamide moiety can provide steric hindrance, affecting the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-amino-4-phenylthiazol-2-yl)thio)acetamide
  • 2-((5-amino-4-phenyl-1,3-thiazol-2-yl)thio)-N-methylacetamide

Uniqueness

2-((5-amino-4-phenylthiazol-2-yl)thio)-N-cyclopropylacetamide is unique due to the presence of the cyclopropylacetamide moiety, which can impart distinct steric and electronic properties compared to its analogs. This uniqueness can translate to different biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-cyclopropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS2/c15-13-12(9-4-2-1-3-5-9)17-14(20-13)19-8-11(18)16-10-6-7-10/h1-5,10H,6-8,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBBOGDLFVNFKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CSC2=NC(=C(S2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101180090
Record name 2-[(5-Amino-4-phenyl-2-thiazolyl)thio]-N-cyclopropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105191-35-2
Record name 2-[(5-Amino-4-phenyl-2-thiazolyl)thio]-N-cyclopropylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105191-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5-Amino-4-phenyl-2-thiazolyl)thio]-N-cyclopropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((5-amino-4-phenylthiazol-2-yl)thio)-N-cyclopropylacetamide
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2-((5-amino-4-phenylthiazol-2-yl)thio)-N-cyclopropylacetamide
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2-((5-amino-4-phenylthiazol-2-yl)thio)-N-cyclopropylacetamide
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2-((5-amino-4-phenylthiazol-2-yl)thio)-N-cyclopropylacetamide
Reactant of Route 6
2-((5-amino-4-phenylthiazol-2-yl)thio)-N-cyclopropylacetamide

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